molecular formula C18H17Cl2N3S B10962107 3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10962107
M. Wt: 378.3 g/mol
InChI Key: OBGJZEFUQJPVKG-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-chlorobenzyl groups and a sulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl Groups: The 4-chlorobenzyl groups can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent such as 4-chlorobenzyl mercaptan.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its ability to inhibit the growth of certain microorganisms, making it a candidate for the development of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their activity against a range of diseases, including cancer and infectious diseases. The presence of the 4-chlorobenzyl groups may enhance the compound’s bioactivity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the triazole ring can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components. The 4-chlorobenzyl groups may enhance the compound’s ability to bind to these targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole: Lacks the sulfanyl group, which may reduce its bioactivity.

    5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: Lacks one of the 4-chlorobenzyl groups, which may affect its chemical properties.

    3-(4-methylbenzyl)-5-[(4-methylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: Substitution of the chlorine atoms with methyl groups, which may alter its reactivity and bioactivity.

Uniqueness

The presence of both 4-chlorobenzyl groups and the sulfanyl group in 3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole makes it unique among triazole derivatives. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17Cl2N3S

Molecular Weight

378.3 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H17Cl2N3S/c1-2-23-17(11-13-3-7-15(19)8-4-13)21-22-18(23)24-12-14-5-9-16(20)10-6-14/h3-10H,2,11-12H2,1H3

InChI Key

OBGJZEFUQJPVKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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